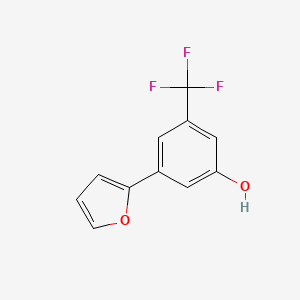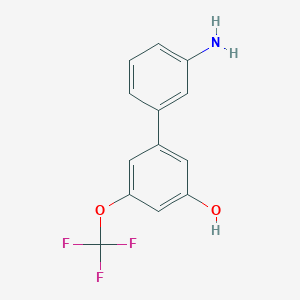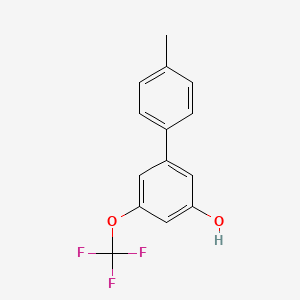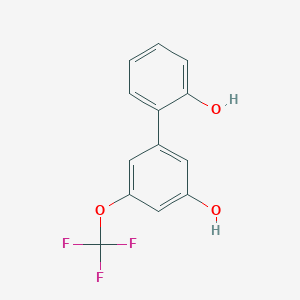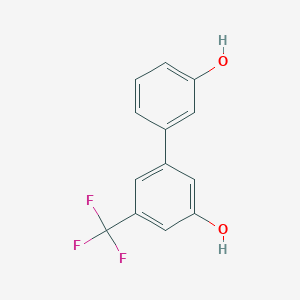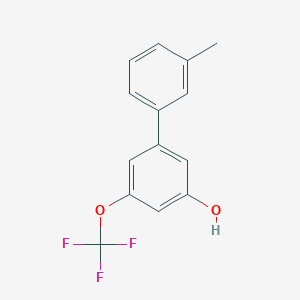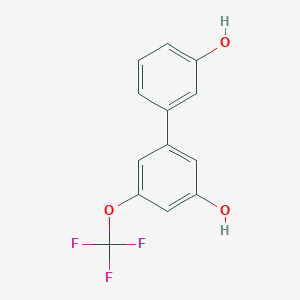
5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% (5-HT3) is a phenolic compound that is commonly used in scientific research. Its unique structure and properties make it an ideal candidate for a variety of applications, ranging from synthetic chemistry to biochemical and physiological studies.
Scientific Research Applications
5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications, including drug discovery, gene expression studies, and protein-protein interactions. It has also been used to study the effects of neurotransmitters, such as serotonin, on cell signaling pathways. In addition, 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in the development of diagnostic kits for the detection of various diseases.
Mechanism of Action
5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% is a ligand that binds to the serotonin receptor, which is a G-protein coupled receptor (GPCR). When 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% binds to the receptor, it activates a signaling cascade that leads to the activation of various intracellular signaling pathways, such as the cAMP pathway and the MAPK pathway. This activation of the signaling pathways leads to various physiological and biochemical effects.
Biochemical and Physiological Effects
The activation of various intracellular signaling pathways by 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% results in a variety of biochemical and physiological effects. These effects include the regulation of gene expression, the modulation of cell proliferation and differentiation, the regulation of neurotransmitter release, and the regulation of cell migration. In addition, 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is widely available. Second, it is easy to synthesize and purify. Third, it has a relatively high purity of 95%. Finally, its ability to activate multiple intracellular signaling pathways makes it an ideal candidate for a variety of research applications.
However, there are some limitations to using 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. First, its relatively low solubility in water can make it difficult to work with. Second, its relatively low potency can make it difficult to measure the effects of its activation of intracellular signaling pathways. Finally, its relatively short half-life can make it difficult to measure the effects of its activation over a long period of time.
Future Directions
The use of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in scientific research is likely to continue to increase in the future. Possible future directions include the development of more potent and stable analogs of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95%, the development of new methods for the synthesis of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95%, and the use of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in the development of new drugs and diagnostic kits. Additionally, 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new cell-based assays for the study of various physiological and biochemical processes. Finally, 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new animal models for the study of various diseases.
Synthesis Methods
The synthesis of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% is typically conducted using the reaction between 3-hydroxyphenyl acetic acid and trifluoromethoxybenzene. This reaction is catalyzed by a strong base, such as sodium hydroxide. After the reaction is complete, the resulting product is purified using column chromatography. The purity of the final product is typically 95%.
properties
IUPAC Name |
3-(3-hydroxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)19-12-6-9(5-11(18)7-12)8-2-1-3-10(17)4-8/h1-7,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKVGARVUKQSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686508 |
Source


|
| Record name | 5-(Trifluoromethoxy)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261948-38-2 |
Source


|
| Record name | 5-(Trifluoromethoxy)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)



